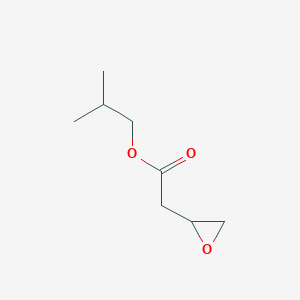

Isobutyl 3,4-epoxybutyrate

Description

Contextualization within Epoxy Ester Chemistry

Epoxy esters, as a class of organic compounds, are characterized by the presence of both an epoxide ring and an ester functional group. Isobutyl 3,4-epoxybutyrate, with its chemical formula C₈H₁₄O₃, is a prime example of this class. ontosight.ai The inherent ring strain of the epoxide makes it susceptible to ring-opening reactions when attacked by nucleophiles. This reactivity is central to its utility in organic synthesis. ontosight.aiwikipedia.org The isobutyl ester group, while less reactive than the epoxide, influences the compound's solubility and can be a site for further chemical modification. The interplay between these two functional groups allows for the strategic construction of complex molecular frameworks.

Significance of the Epoxy Functionality in Chemical Synthesis

The epoxy group is a cornerstone of modern organic synthesis due to its high reactivity and the stereochemical control it offers. wikipedia.org The strained three-membered ring readily undergoes ring-opening reactions with a diverse range of nucleophiles, including amines, alcohols, and thiols. wikipedia.org This reactivity is the foundation for its use in creating a variety of more complex molecules. ontosight.ai

A particularly important aspect of epoxide chemistry is its application in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. The enzymatic resolution of racemic epoxides, for instance, allows for the separation of enantiomers, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netjustia.com The ability to selectively open the epoxide ring at a specific carbon atom provides a powerful tool for constructing molecules with precise three-dimensional arrangements.

Overview of Research Trajectories

Research involving this compound has followed several key trajectories, highlighting its versatility as a synthetic intermediate. One major area of focus has been its use in the synthesis of chiral compounds. For example, it serves as a starting material in the preparation of (R)- and (S)-3-hydroxy-gamma-butyrolactone, important chiral building blocks. google.com

Furthermore, enzymatic resolution processes have been developed to obtain enantiomerically pure forms of this compound. google.com These optically active epoxides are valuable precursors for the synthesis of complex molecules, including pharmaceuticals. For instance, (R)-(-)-isobutyl 3,4-epoxybutyrate has been utilized in the synthesis of (R)-(-)-carnitine chloride. acs.org

The reactivity of the epoxy group also makes this compound a useful monomer or comonomer in polymer chemistry. ontosight.ai Its incorporation into polymer chains introduces reactive sites that can be used for cross-linking, thereby modifying the mechanical properties of the resulting materials. ontosight.aiebsco.com Additionally, it finds application as a reactive diluent in epoxy resin formulations, where it helps to reduce viscosity and improve the processing characteristics of the resin. ontosight.ai

Recent research continues to explore new applications for this versatile compound, including its use in the synthesis of novel heterocyclic compounds and as a key intermediate in the production of fine chemicals and agrochemicals. ontosight.airesearchgate.net The ongoing investigation into its chemical properties and reactions ensures that this compound will remain a significant tool for synthetic chemists.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ ontosight.ai |

| Monoisotopic Mass | 158.094294 chemspider.com |

| Appearance | Colorless liquid ontosight.ai |

| Key Functional Groups | Epoxide, Ester ontosight.ai |

| Primary Reactivity | Nucleophilic ring-opening of the epoxide wikipedia.org |

Research Highlight: Enzymatic Resolution

A significant area of research has focused on the enzymatic resolution of racemic this compound to obtain enantiomerically pure forms. This is particularly important for the synthesis of chiral drugs.

| Enzyme | Result | Reference |

| Pig Liver Esterase (PLE) | Hydrolysis of the methyl ester to yield (R)-ester and (S)-acid. google.com | google.com |

| Porcine Pancreatic Lipase (B570770) (PPL) | Provides good enantioselectivity in the hydrolysis of alkyl esters, including isobutyl. google.com | google.com |

| Amano P enzyme | Showed no stereoselectivity in the hydrolysis of isobutyl 3,4-epoxybutanoate. google.com | google.com |

Structure

3D Structure

Properties

CAS No. |

100181-71-3 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-methylpropyl 2-(oxiran-2-yl)acetate |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

KLQCEQLRGRMLBI-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)CC1CO1 |

Canonical SMILES |

CC(C)COC(=O)CC1CO1 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

ISOBUTYL 3,4-EPOXYBUTYRATE |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Chemo-Synthetic Approaches

Chemo-synthetic strategies for preparing Isobutyl 3,4-epoxybutyrate focus on creating the strained three-membered epoxy ring from an alkene precursor. The position of the double bond in the starting material is critical for yielding the desired 3,4-epoxy structure. The logical precursor for this transformation is Isobutyl 3-butenoate, which possesses a terminal double bond at the correct position for epoxidation to the target molecule.

This approach centers on the direct oxidation of the double bond of an unsaturated isobutyl butyrate (B1204436) isomer. The reactivity of the carbon-carbon double bond allows for the addition of an oxygen atom to form the epoxide ring.

The reaction of an alkene with a peroxycarboxylic acid (peracid) is a classic and reliable method for epoxidation, known as the Prilezhaev reaction. In this context, Isobutyl 3-butenoate is treated with a suitable peracid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is known to be slowed or even inhibited by the presence of nearby electron-withdrawing groups like carboxyl or carboalkoxy functions, but it remains a viable, single-step synthesis method. sciencemadness.orgrsc.org The mechanism involves the concerted transfer of an oxygen atom from the peracid to the double bond. The choice of solvent is important, with chlorinated hydrocarbons like dichloromethane (B109758) or ethers often being used. rsc.orggoogle.com

Table 1: Examples of Peracid-Mediated Epoxidation of α,β-Unsaturated Esters Note: This table presents data for analogous ester epoxidations to illustrate typical reaction conditions and yields, as specific data for Isobutyl 3-butenoate is not detailed in the provided sources.

| Unsaturated Ester | Peracid | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl Crotonate | Peracetic Acid | Ethyl Acetate | 75 | 74.8 | sciencemadness.org |

| Ethyl Acrylate | Peracetic Acid | Not Specified | 75 | - | sciencemadness.org |

| Cyclohexene Carboxylates | Peracetic Acid | Dichloromethane | 15 | - | rsc.org |

Beyond traditional peracids, other oxidizing systems have been developed to improve efficiency, safety, and environmental impact.

Hydrogen Peroxide with Metal Catalysts : Systems using hydrogen peroxide (H₂O₂) as the primary oxidant in conjunction with a metal catalyst are common. Catalysts can include manganese or rhenium compounds like methyltrioxorhenium (MTO). organic-chemistry.org The addition of a promoter, such as 3-cyanopyridine, can enhance the efficiency of MTO-catalyzed epoxidations. google.comorganic-chemistry.org A commercial-scale process for producing this compound has been developed that utilizes hydrogen peroxide, achieving a nearly quantitative yield based on the oxidant. vdoc.pub Another protocol involves reacting an unsaturated ester with H₂O₂ and a nitrile (like benzonitrile) in a basic medium (pH ~9.5) to form a peroxycarboximidic acid in situ, which then acts as the epoxidizing agent, yielding the epoxide. google.com

tert-Butyl Hydroperoxide (TBHP) Systems : tert-Butyl hydroperoxide (TBHP) is another common oxidant used in metal-catalyzed epoxidations. wikipedia.org It can also be used in metal-free systems, for instance, in conjunction with isobutyraldehyde (B47883) and oxygen, where TBHP acts as a radical initiator to generate the active oxidizing species. shokubai.org Nucleophilic epoxidation using lithium tert-butylperoxide is effective for α,β-unsaturated esters. acs.org

Table 2: Alternative Epoxidation Protocols for Alkenes/Unsaturated Esters

| Substrate | Oxidant System | Catalyst/Co-reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl Crotonate | Hydrogen Peroxide | Benzonitrile / NaOH | Methanol (B129727) | 87 | google.com |

| Styrene | TBHP / O₂ | Isobutyraldehyde | Acetonitrile | - | shokubai.org |

| Various Alkenes | Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Dichloromethane | High | organic-chemistry.org |

This two-step strategy involves first synthesizing the necessary unsaturated ester precursor, followed by its epoxidation. This approach allows for greater control over the starting materials and can be advantageous if the required unsaturated ester is not commercially available.

The key precursor for this compound is Isobutyl 3-butenoate (also known as 3-Butenoic acid isobutyl ester). chembk.com It is typically prepared via the esterification of 3-butenoic acid (vinylacetic acid) with isobutanol under acidic conditions, using a catalyst like sulfuric acid or phosphoric acid. chembk.com

Another related, but isomeric, precursor is Isobutyl 2-butenoate (isobutyl crotonate). This compound is widely synthesized through the Fischer esterification of crotonic acid with isobutanol, catalyzed by a Brønsted acid such as sulfuric acid. It is important to note that the epoxidation of Isobutyl 2-butenoate would yield Isobutyl 2,3-epoxybutyrate, not the target 3,4-epoxy isomer. sciencemadness.org

Table 3: Synthesis of Isobutyl Butyrate Precursors

| Product | Reactants | Catalyst | Method | Reference |

|---|---|---|---|---|

| Isobutyl 3-butenoate | 3-Butenoic Acid + Isobutanol | Sulfuric Acid or Phosphoric Acid | Acid-catalyzed Esterification | chembk.com |

| Isobutyl 2-butenoate | Crotonic Acid + Isobutanol | Sulfuric Acid | Fischer Esterification |

Esterification-Epoxidation Sequences

Formation of Isobutyl Butyrate Precursors

Stereoselective Synthesis and Chiral Induction

Achieving stereocontrol in the synthesis of this compound is paramount for its application in the creation of enantiomerically pure compounds. This can be accomplished through several strategies, including the use of chiral catalysts and asymmetric synthesis methodologies. ethz.ch

Chiral Catalyst-Mediated Epoxidation

The direct epoxidation of a suitable precursor, such as isobutyl crotonate, using a chiral catalyst offers a pathway to enantiomerically enriched this compound. acs.orgresearchgate.net Chiral catalysts, by their nature, create a chiral environment that influences the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. nih.govnih.gov The development of effective chiral catalysts for asymmetric epoxidation has been a significant area of research, with methods like the Sharpless and Jacobsen-Katsuki epoxidations being well-established for various alkenes. sigmaaldrich.comsigmaaldrich.cn While the direct application of these specific named reactions to isobutyl crotonate is not extensively detailed in the provided context, the principles of using chiral metal complexes or organocatalysts to induce asymmetry are central to this approach. google.comlboro.ac.ukresearchgate.net The catalyst's structure, including the chiral ligands attached to a metal center, plays a crucial role in dictating the enantioselectivity of the epoxidation process. rsc.org

Biocatalytic Synthesis and Resolution

Biocatalysis presents a powerful and environmentally benign alternative for obtaining enantiomerically pure this compound. Enzymes, with their inherent chirality and high specificity, can be used to either selectively synthesize one enantiomer or resolve a racemic mixture. nih.govcore.ac.uk

Enzymatic Hydrolysis for Chiral Resolution

Kinetic resolution via enzymatic hydrolysis is a widely employed technique for separating enantiomers of esters. mdpi.comnih.gov In this process, an enzyme selectively hydrolyzes one enantiomer of a racemic mixture of this compound, leaving the other, unreacted enantiomer in high enantiomeric excess. google.com

Lipases are a class of enzymes that catalyze the hydrolysis of esters and are frequently used for the kinetic resolution of chiral compounds. sigmaaldrich.comjocpr.commdpi.com Porcine pancreatic lipase (B570770) (PPL) has been identified as a particularly effective biocatalyst for the enantioselective hydrolysis of 3,4-epoxybutanoates, including the isobutyl ester. google.com Studies have shown that PPL exhibits excellent enantioselectivity, especially when hydrolyzing alkyl esters like butyl, isobutyl, and octyl 3,4-epoxybutanoate. google.com By controlling the extent of hydrolysis, it is possible to obtain the unreacted (R)-ester with an enantiomeric excess greater than 95%. google.com The mechanism of lipase-catalyzed hydrolysis involves a serine-histidine-aspartate catalytic triad (B1167595) that facilitates the nucleophilic attack on the ester's carbonyl group. jocpr.com

The enzyme Alcalase has also been utilized in protein hydrolysis, demonstrating its catalytic activity under specific pH and temperature conditions. nih.govmdpi.combiotech-asia.orgresearchgate.netscielo.br While its direct application to this compound is not explicitly detailed in the provided results, its function as a protease suggests its potential for hydrolytic reactions, which could be explored for this substrate.

| Enzyme | Substrate | Result | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Racemic this compound | Kinetic resolution | >95% for (R)-ester | google.com |

Epoxide hydrolases (EHs) are another class of enzymes that are highly effective for the kinetic resolution of racemic epoxides. mdpi.comnih.govcas.cz These enzymes catalyze the hydrolysis of the epoxide ring to form a diol. nih.govmdpi.com The enantioselectivity of this hydrolysis allows for the separation of the racemic mixture, yielding both an enantiopure epoxide and a chiral diol. core.ac.uk

The kinetic resolution of ethyl 3,4-epoxybutyrate has been demonstrated using an epoxide hydrolase from the bacterium Acinetobacter baumannii. nih.gov This enzyme showed high enantioselectivity for the (S)-enantiomer, resulting in the production of (R)-ethyl-3,4-epoxybutyrate with over 99% enantiomeric excess and a 46% yield. nih.gov This highlights the potential of microbial epoxide hydrolases for the efficient production of enantiopure 3,4-epoxybutyrate esters. researchgate.net The regioselectivity of the epoxide hydrolase is also a critical factor, as the nucleophilic attack of water can occur at either of the two carbon atoms of the oxirane ring. sjtu.edu.cn

| Enzyme | Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Epoxide Hydrolase | Acinetobacter baumannii | Racemic Ethyl 3,4-epoxybutyrate | (R)-Ethyl-3,4-epoxybutyrate | >99% | 46% | nih.gov |

Lipase-Catalyzed Enantioselective Hydrolysis (e.g., Porcine Pancreatic Lipase, Alcalase 2.0 T)

Enzymatic Transesterification Processes

Enzymatic transesterification has emerged as a powerful and green alternative to conventional chemical methods for the synthesis of esters like this compound. This biocatalytic approach typically employs lipases (EC 3.1.1.3), which are known for their high selectivity, mild reaction conditions, and ability to function in non-aqueous environments. researchgate.netscielo.brnih.gov The use of enzymes minimizes the formation of by-products and simplifies downstream processing, making it an attractive option for industrial applications. nih.gov

Lipases catalyze the transfer of an acyl group from a donor ester to an alcohol, in this case, isobutanol. The reaction mechanism, often described as a Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. nih.gov Various lipases have been successfully used for transesterification reactions, including those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas species, and porcine pancreas. google.com

The choice of solvent, temperature, and substrate ratio significantly impacts the reaction's efficiency. Hydrophobic organic solvents are often preferred as they can enhance the solubility of non-polar substrates and shift the reaction equilibrium towards synthesis by minimizing water-dependent side reactions. For instance, the lipase-catalyzed transesterification of epoxidized soybean oil with methanol using Novozym 435 achieved a 95.7% yield at 45°C after 14 hours. While this example involves a different substrate, the principles are directly applicable to the synthesis of this compound. Research on the transesterification of isobutyl alcohol with an acyltransferase from Mycobacterium smegmatis also highlights the potential of various biocatalysts for this type of transformation. researchgate.net

A key advantage of enzymatic transesterification is the high degree of chemo- and enantioselectivity that can be achieved. researchgate.net This is particularly important for producing enantiomerically pure epoxides, which are valuable chiral building blocks in the pharmaceutical industry. For example, porcine pancreas lipase (PPL) has been shown to exhibit enantioselectivity in the hydrolysis of 3,4-epoxybutanoates, preferentially leaving the (R)-ester unreacted. google.com This selectivity is crucial for obtaining the desired stereoisomer of this compound.

Table 1: Examples of Lipase-Catalyzed Transesterification for Epoxy Ester Synthesis

| Enzyme | Acyl Donor | Acyl Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Novozym 435 | Epoxidized Soybean Oil | Methanol | Solvent-free | 45 | 14 | 95.7 | |

| Porcine Pancreas Lipase (PPL) | 2,2,2-trichloroethyl (R,S)-3,4-epoxybutanoate | Poly(ethylene glycol) | Isopropyl ether | 35-50 | - | High | google.com |

| Mycobacterium smegmatis Acyltransferase (MsAcT) | Activated esters | Isobutyl alcohol | Aqueous | Ambient | - | High | researchgate.net |

Whole-Cell Biotransformations

Whole-cell biotransformations offer a practical and cost-effective approach for conducting complex enzymatic reactions. By utilizing intact microbial cells, the need for enzyme purification is eliminated, and the necessary cofactors are regenerated by the cell's metabolism. nih.govresearchgate.net This methodology has been successfully applied to the production of chiral epoxides, demonstrating its potential for the synthesis of enantiopure this compound.

A notable example is the kinetic resolution of ethyl 3,4-epoxybutyrate using whole cells of Acinetobacter baumannii. nih.govresearchgate.net This bacterium possesses an epoxide hydrolase that selectively hydrolyzes the (S)-enantiomer of the racemic ester, leaving the desired (R)-ethyl-3,4-epoxybutyrate in high enantiomeric excess. nih.govresearchgate.net In a typical biotransformation, resting cells are incubated with the racemic substrate in a buffer solution. The reaction using A. baumannii yielded (R)-ethyl-3,4-epoxybutyrate with an enantiomeric excess of over 99% and a yield of 46%. nih.gov This demonstrates the high selectivity that can be achieved with whole-cell systems.

The process involves cultivating the microorganism, harvesting the cells, and then using these resting cells as the biocatalyst. nih.gov The reaction conditions, such as temperature, pH, and substrate concentration, are optimized to maximize both the conversion and the enantioselectivity. For the A. baumannii-catalyzed resolution, the biotransformation was carried out at 30°C. nih.gov While this specific example details a hydrolysis reaction for an ethyl ester, the principle can be extended to the transesterification for producing this compound by using a whole-cell biocatalyst that expresses a suitable lipase or acyltransferase in the presence of isobutanol.

The use of whole-cell systems can also involve genetically engineered microorganisms designed to overexpress specific enzymes or entire metabolic pathways for the synthesis of a target molecule. This approach allows for the de novo synthesis of valuable chemicals from simple carbon sources.

Table 2: Whole-Cell Biotransformation for the Resolution of Epoxy Esters

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acinetobacter baumannii | (R,S)-ethyl 3,4-epoxybutyrate | (R)-ethyl 3,4-epoxybutyrate | >99% | 46 | nih.govresearchgate.net |

| Penicillium species | Various keto intermediates | Corresponding hydroxy compounds | High | >95% (isolated) | google.com |

Optimization of Biocatalytic Systems

To further improve the efficiency and selectivity of biocatalysts for the synthesis of this compound, enzyme engineering techniques are employed. These methods aim to tailor the properties of enzymes, such as lipases and epoxide hydrolases, to better suit industrial process conditions and to enhance their performance with specific substrates. researchgate.net The two main strategies are rational design and directed evolution. nih.govresearchgate.netdiva-portal.org

Rational design involves making specific changes to the amino acid sequence of an enzyme based on a detailed understanding of its three-dimensional structure and catalytic mechanism. This approach has been used to alter the substrate specificity and enantioselectivity of lipases. researchgate.net

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nih.govresearchgate.netdiva-portal.org This technique involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling, followed by high-throughput screening to identify mutants with improved characteristics. mdpi.comumh.es A powerful example is the directed evolution of the epoxide hydrolase from Aspergillus niger. Through iterative rounds of mutagenesis and screening, the enantioselectivity (E-value) for the kinetic resolution of glycidyl (B131873) phenyl ether was dramatically increased from 4.6 in the wild-type enzyme to 115 in the best mutant. nih.govdiva-portal.org This demonstrates the immense potential of directed evolution to generate highly selective biocatalysts that can be applied to the production of enantiopure compounds like (R)- or (S)-isobutyl 3,4-epoxybutyrate.

These engineered enzymes can exhibit not only enhanced selectivity but also improved stability at higher temperatures or in the presence of organic solvents, which are often required for industrial-scale synthesis. researchgate.net

The optimization of process parameters and the reaction medium is crucial for maximizing the yield and efficiency of the biocatalytic synthesis of this compound. Key parameters that are typically optimized include temperature, pH, enzyme loading, substrate molar ratio, and reaction time. ijcce.ac.irnanochemres.org Statistical methods like Response Surface Methodology (RSM) are powerful tools for systematically studying the effects of these variables and their interactions. ijcce.ac.irplos.orgareeo.ac.irmdpi.com

The choice of the reaction medium is particularly critical. While aqueous media are the natural environment for enzymes, non-aqueous solvents are often preferred for transesterification reactions to shift the equilibrium towards product formation and to dissolve hydrophobic substrates. The properties of the organic solvent, such as its polarity (log P value), can significantly influence enzyme activity and stability. researchgate.net For instance, in the chemoenzymatic epoxidation of unsaturated fatty acids, the use of dimethyl carbonate as a solvent also participated in the reaction, leading to the formation of epoxidized methyl esters. openagrar.de

For the synthesis of this compound, a solvent-free system could also be considered to increase volumetric productivity and simplify downstream processing. jmb.or.krmdpi.com In such systems, the optimization of the molar ratio of the acyl donor to isobutanol is critical to drive the reaction to completion without causing substrate inhibition.

Temperature is another key parameter. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. researchgate.netjmb.or.kr Therefore, an optimal temperature must be determined that balances reaction speed and enzyme stability. For example, in the enzymatic synthesis of biolubricants, the optimal temperature was found to be 50°C. ijcce.ac.ir Similarly, for the synthesis of neryl acetate, a temperature of 52.7°C was determined to be optimal.

Table 3: Parameters Optimized in Enzymatic Ester Synthesis using Response Surface Methodology (RSM)

| Product | Enzyme | Optimized Parameters | Optimal Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Biolubricant (TMP ester) | Novozyme 435 | Temperature, catalyst amount, molar ratio, reaction time | 50°C, 5% wt catalyst, 0.25 molar ratio, 48 h | 91% yield | ijcce.ac.ir |

| Octyl Cinnamate | Immobilized Lipase | Temperature, reaction time, ultrasonic power | 74.6°C, 11.1 h, 150 W | 93.8% conversion | mdpi.com |

| Biodiesel (FAME) | Lipase Eversa Transform 2.0 & Lipase SMG1 | Temperature, molar ratio of oil to methanol | 25°C, 1:3 molar ratio | 98.45% yield | scielo.br |

Reactivity and Advanced Chemical Transformations

Ring-Opening Reactions of the Epoxy Moiety

The high ring strain of the epoxide in isobutyl 3,4-epoxybutyrate renders it an excellent electrophile, readily attacked by nucleophiles. This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

The reaction of this compound with nucleophiles is a versatile method for creating a range of functionalized molecules. The nature of the nucleophile determines the final product, leading to diols, amino alcohols, and other valuable chemical intermediates.

In the presence of water, typically under acidic or basic catalysis, the epoxide ring of this compound undergoes hydrolysis. This reaction cleaves the C-O bond of the epoxide, and upon the addition of a water molecule, results in the formation of isobutyl 3,4-dihydroxybutyrate. This transformation is a key step in the synthesis of various polyol compounds.

The reaction with amines, or aminolysis, is a particularly significant transformation of this compound. This process is utilized in the synthesis of oxiracetam, a nootropic drug, where this compound serves as a key intermediate. vdoc.pubgoogle.com The reaction with 2-pyrrolidone, for example, followed by further transformations, leads to the final drug substance. google.com The aminolysis can be controlled to produce chiral amino alcohols, which are valuable building blocks in pharmaceutical chemistry. The reaction involves the nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the formation of a C-N bond and a hydroxyl group.

Table 1: Aminolysis of this compound for Oxiracetam Synthesis This table is for illustrative purposes based on synthetic principles.

| Reactant 1 | Reactant 2 | Product | Significance |

|---|

Beyond oxygen and nitrogen nucleophiles, the epoxide ring can also be opened by various carbon-based nucleophiles. These include organometallic reagents like Grignard reagents (R-MgX) and organocuprates (R₂CuLi), as well as enolates and other carbon anions. This class of reactions is crucial for forming new carbon-carbon bonds, enabling the extension of the carbon skeleton and the synthesis of more complex molecules from the this compound precursor.

While less common than nucleophilic opening, the epoxy ring can also be activated by electrophiles. Protic acids or Lewis acids can coordinate to the epoxide oxygen, making the ring even more susceptible to attack by weak nucleophiles. This catalytic activation is often employed to enhance the rate and control the selectivity of the ring-opening reaction. For instance, the solvolysis of the oxirane ring can lead to by-products like propylene (B89431) glycol and its methyl ethers. vdoc.pub

Ring-opening reactions of epoxides like this compound are characterized by high degrees of regioselectivity and stereospecificity.

Regioselectivity: Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide (an Sₙ2-type mechanism). For this compound, this would be the terminal C4 position. Under acidic conditions, the reaction proceeds via a more Sₙ1-like transition state, and the nucleophile may preferentially attack the more substituted carbon (C3) that can better stabilize a partial positive charge.

Stereospecificity: The nucleophilic ring-opening of an epoxide is a stereospecific reaction. The attack of the nucleophile occurs from the backside relative to the C-O bond being broken. This results in an inversion of the stereochemical configuration at the center of attack. If the starting epoxide is chirally pure, this stereospecificity allows for the synthesis of enantiomerically pure products, which is of paramount importance in the pharmaceutical industry.

Table 2: Regioselectivity in Ring-Opening of this compound This table illustrates general principles of epoxide ring-opening.

| Reaction Condition | Site of Nucleophilic Attack | Mechanism Type | Resulting Product Stereochemistry |

|---|---|---|---|

| Basic/Neutral | Less substituted carbon (C4) | Sₙ2 | Inversion of configuration at C4 |

Aminolysis to Chiral Epoxyamides and Amino Alcohols

Electrophilic Ring Opening

Ester Group Transformations

The ester functional group in this compound can undergo several important reactions, including transesterification and hydrolysis. These transformations are crucial for modifying the properties of the molecule and for synthesizing new compounds.

Transesterification Reactions

Transesterification is a process where the isobutyl group of the ester is exchanged with another alcohol. This reaction is often catalyzed by enzymes, which can offer high stereoselectivity. For instance, the transesterification of 2,2,2-trichloroethyl-3,4-epoxybutanoate with poly(ethylene glycol) can be selectively catalyzed by certain enzymes. google.com This method allows for the separation of racemic mixtures, as one enantiomer is preferentially transesterified. google.com

The choice of enzyme and reaction conditions is critical for achieving high yields and stereospecificity. google.com The properties of the alcohol used in the transesterification, such as its solubility, also play a significant role in the ease of product separation. google.com While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the principles of transesterification of similar epoxybutanoates are well-established. google.com

| Reactant | Co-reactant | Catalyst | Product | Application |

| 2,2,2-trichloroethyl (R,S)-3,4-epoxybutanoate | Poly(ethylene glycol) | Enzyme (e.g., PPL) | PEG-(S)-ester and unchanged (R)-ester | Enantiomeric separation |

| 2,2,2-trichloroethyl (S)-3,4-epoxybutanoate | Anhydrous methanol (B129727) | PPL | Methyl (S)-(-)-3,4-epoxybutanoate | Synthesis of chiral esters |

Hydrolysis of the Ester Linkage

Hydrolysis of the ester linkage in 3,4-epoxybutanoates yields the corresponding carboxylic acid and isobutanol. This reaction can be catalyzed by acids, bases, or enzymes. Enzymatic hydrolysis, in particular, has been explored for the kinetic resolution of racemic mixtures of alkyl 3,4-epoxybutanoates. google.com

Different enzymes exhibit varying degrees of enantioselectivity. For example, pig liver esterase has been used to hydrolyze the methyl ester of 3,4-epoxybutyrate, yielding the (S)-acid and the unchanged (R)-ester, although with moderate enantiomeric excess for the ester. google.com In contrast, some studies have shown that the hydrolysis of isobutyl 3,4-epoxybutanoate using Amano P enzyme proceeds without stereoselectivity. google.comgoogleapis.com However, other research suggests that porcine pancreatic lipase (B570770) (PPL) provides good enantioselectivity for the hydrolysis of alkyl esters like the isobutyl and octyl esters of 3,4-epoxybutanoic acid. google.com

| Substrate | Catalyst | Products | Enantiomeric Excess (ee) |

| Methyl 3,4-epoxybutanoate | Pig Liver Esterase | (R)-ester and (S)-acid | 82% for (R)-ester, 97% for derivative from (S)-acid |

| Isobutyl 3,4-epoxybutanoate | Amano P Enzyme | (R,S)-3,4-epoxybutanoic acid | No stereoselectivity |

| Alkyl 3,4-epoxybutanoates (butyl, isobutyl, octyl) | Porcine Pancreatic Lipase (PPL) | Unchanged (R)-ester and (S)-acid | >95% for (R)-ester at 60-70% conversion |

Polymerization and Cross-Linking Reactions

The high reactivity of the epoxy ring makes this compound a valuable component in polymerization and cross-linking reactions. ontosight.ai It can act as a monomer or comonomer and can be incorporated into various resin systems.

Role as a Reactive Monomer/Comonomer

This compound can be used as a monomer or comonomer in the synthesis of polymers. ontosight.ai The presence of the epoxy group allows for its incorporation into polymer chains, introducing functionality that can be used for subsequent cross-linking. ontosight.ai This enhances the mechanical properties of the resulting material. ontosight.ai For example, isobutyl methacrylate, a related compound, is known to form homopolymers and copolymers with a variety of other monomers. atamanchemicals.com

Incorporation into Resin Systems (e.g., Epoxy Resins)

A significant application of this compound is as a reactive diluent in epoxy resin formulations. ontosight.aiontosight.ai Its function is to reduce the viscosity of the resin system, which improves flow and handling characteristics without significantly compromising the properties of the cured resin. ontosight.aiontosight.ai The epoxy group of this compound participates in the cross-linking reactions of the resin system, becoming an integral part of the final polymer network. ontosight.ai This incorporation can enhance the flexibility and toughness of the resulting materials, which are used in coatings, adhesives, and composite materials. ontosight.ai

Derivatization for Complex Molecule Synthesis

The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules, including those with pharmaceutical and agrochemical applications. ontosight.ai The epoxy ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products. ontosight.ai

For instance, chiral 3,4-epoxybutyric acid, which can be derived from the hydrolysis of its esters, is a key intermediate in the synthesis of chiral 3-hydroxy-γ-butyrolactones. google.comnih.gov These lactones are important building blocks in organic synthesis. nih.govresearchgate.net The synthesis of these complex molecules often involves enzymatic resolutions or asymmetric synthesis techniques to control the stereochemistry. google.comresearchgate.net

The derivatization can involve reactions at both the epoxy and ester functionalities, allowing for the creation of a wide array of complex structures. For example, the synthesis of peptidomimetic compounds has utilized intermediates bearing azido, hydroxyl, and ester functions derived from related epoxy esters. researchgate.net

Applications As Chiral Building Blocks and Synthetic Intermediates

Precursors for Bioactive Compounds

The unique chemical structure of isobutyl 3,4-epoxybutyrate, specifically its chiral epoxide group, makes it a strategic starting material for synthesizing a range of bioactive molecules. It serves as a versatile intermediate in the production of pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for biological activity. ontosight.ai

L-Carnitine, or (R)-3-hydroxy-4-trimethylaminobutyrate, is a vital compound in cellular metabolism, responsible for transporting long-chain fatty acids into the mitochondria for energy production. nih.govoregonstate.edu Only the L-isomer of carnitine is physiologically active. nih.gov Chiral epoxybutyrate esters, such as this compound, are key precursors for the synthesis of L-carnitine and its analogs. The general synthetic strategy involves the regioselective opening of the chiral epoxide ring.

While specific industrial processes may vary, a common pathway involves the reaction of a chiral (R)-3,4-epoxybutyrate ester with trimethylamine. This reaction opens the epoxide ring to form the core structure of L-carnitine. Although some syntheses may start from the corresponding tert-butyl ester to prevent amide formation, the underlying principle of using a chiral epoxybutyrate ester is central to the process. doi.org For instance, ethyl-(R)-4-chloro-3-hydroxybutanoate, which can be derived from chiral epoxybutyrates, is a known intermediate for L-carnitine synthesis. nih.gov The synthesis of carnitine analogs, such as novel nitrogen mustards with potential antitumor activity, has also been successfully achieved starting from (R)-tert-butyl 3,4-epoxybutyrate, highlighting the versatility of this class of chiral precursors. doi.org

Table 1: Key Intermediates in L-Carnitine Synthesis

| Starting Material Class | Key Intermediate | Target Molecule |

| Chiral (R)-3,4-Epoxybutyrate Esters | (R)-3,4-epoxybutyrate | L-Carnitine |

| (R)-tert-Butyl 3,4-epoxybutyrate | (R)-tert-Butyl 3-hydroxy-4-(N-bis(2-hydroxyethyl)amino)butyrate | Nitrogen Mustard Analogs of L-Carnitine |

| Chiral Epoxybutyrates | Ethyl-(R)-4-chloro-3-hydroxybutonoate | L-Carnitine |

Chirality is a critical factor in the efficacy and safety of many pharmaceutical products. nih.gov this compound and its related chiral esters serve as crucial intermediates for the synthesis of single-enantiomer APIs. nih.govmdpi.com Their ability to introduce a specific stereocenter makes them valuable in modern drug development. google.com

One significant application is in the synthesis of β-lactam antibiotics. Chiral epoxybutyrates can be oxidized to form the corresponding chiral epoxyaldehydes, which are key intermediates in the stereoselective synthesis of β-lactams, including important 1-carba(1-dethia)cephalosporin compounds like loracarbef. google.com Furthermore, these epoxybutyrate precursors are used to create new nitrogen mustards with potential anticancer properties, designed to mimic the L-carnitine structure for targeted delivery to tumor cells. doi.org

The application of this compound extends to the agrochemical industry. ontosight.ai The reactive nature of the epoxy group allows it to be used as an intermediate for creating more complex molecules that may possess pesticidal or herbicidal properties. ontosight.ai While detailed public-domain examples for specific agrochemicals derived directly from this compound are not extensively documented, its classification as a versatile synthetic intermediate for agrochemicals is recognized. ontosight.ai The principles of its reactivity are similar to those exploited in pharmaceutical synthesis, where the chiral center and reactive epoxide are used to build complex molecular architectures.

Intermediates for Pharmaceutical Active Ingredients (APIs)

Development of Stereodefined Scaffolds

The defined stereochemistry of this compound makes it an ideal starting point for constructing larger, stereochemically pure molecular frameworks, or scaffolds. These scaffolds are then further elaborated to produce a variety of complex target molecules.

This compound is a precursor for a range of other functionalized chiral butyrate (B1204436) derivatives. These derivatives are themselves valuable intermediates in multi-step syntheses. A notable example is the synthesis of (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate used in the total synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. nih.gov The synthesis proceeds by the reduction of a related ketoester to the chiral hydroxy ester. nih.gov

Another important transformation is the conversion to (R)-4-cyano-3-hydroxybutyrate, which is a critical intermediate for the synthesis of Atorvastatin. nih.gov These transformations underscore the role of chiral epoxybutyrates as foundational blocks for generating a library of stereochemically defined butyrate structures for further synthetic applications.

Table 2: Examples of Chiral Butyrate Derivatives from Epoxybutyrate Precursors

| Precursor Class | Derived Chiral Intermediate | Application/Target Class |

| Chiral Epoxybutyrates | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | HMG-CoA reductase inhibitors |

| Chiral Epoxybutyrates | Ethyl (R)-4-cyano-3-hydroxybutyric acid | Atorvastatin |

| Chiral Epoxybutyrates | Ethyl-(R)-4-chloro-3-hydroxybutonoate | L-Carnitine, (R)-4-Hydroxyl pyrrolidone |

The pyrrolidone ring is a prevalent core structure in many biologically active natural products and medicinal molecules. rsc.org Chiral intermediates derived from epoxybutyrates can be used to construct functionalized pyrrolidone scaffolds. For example, ethyl-(R)-4-chloro-3-hydroxybutonoate, which is accessible from chiral epoxybutyrate precursors, is a useful starting material for the synthesis of (R)-4-hydroxyl pyrrolidone. nih.gov This demonstrates a synthetic pathway where the stereocenter established in the initial epoxybutyrate is transferred to the final pyrrolidone product, enabling the creation of enantiomerically pure heterocyclic compounds for drug discovery and development.

Construction of Chiral Butyrate Derivatives

Contribution to Chiral Pool Strategies in Total Synthesis

The concept of the "chiral pool" in organic synthesis refers to the use of readily available, enantiomerically pure compounds derived from natural sources as starting materials for the synthesis of complex, stereochemically defined target molecules. nih.gov this compound, available in both (R)- and (S)-enantiomeric forms, is a valuable constituent of the chiral pool. Its utility stems from the presence of a reactive epoxy group and a stereocenter, which can be strategically manipulated to introduce chirality and build molecular complexity in the total synthesis of natural products and other biologically active compounds.

The application of this compound in chiral pool strategies offers a more direct and efficient pathway to complex molecules, often reducing the number of synthetic steps compared to classical approaches. chemrxiv.org The inherent chirality of the molecule allows chemists to bypass the need for developing and optimizing asymmetric reactions from achiral precursors, a process that can be both time-consuming and challenging. libretexts.org Instead, the pre-existing stereocenter of this compound is incorporated into the final target, preserving the stereochemical integrity throughout the synthetic sequence.

A key advantage of employing this compound is the versatility of its epoxy ring. This strained three-membered ring is susceptible to nucleophilic attack, allowing for the regioselective and stereospecific introduction of a wide range of functional groups. ontosight.ai This reactivity is fundamental to its role as a flexible building block in total synthesis. For instance, the ring-opening of the epoxide can lead to the formation of diols, amino alcohols, and other key intermediates that are common structural motifs in many natural products. mdpi.com

Below is a table summarizing the key attributes of this compound as a chiral building block and its role in the total synthesis of select compound classes.

| Target Compound Class | Role of this compound | Key Transformation(s) |

| Pharmaceutical Intermediates | Source of chirality and functionalized four-carbon unit. | Nucleophilic epoxide ring-opening. |

| Polyketide Natural Products | Introduction of stereogenic centers and oxygenated functionalities. | Iterative coupling and functional group manipulation. |

| Alkaloids | Construction of chiral side chains or heterocyclic cores. | Ring-opening followed by cyclization reactions. |

The use of this compound in chiral pool synthesis aligns with the principles of green chemistry by utilizing a renewable resource (if derived from biological sources) and improving synthetic efficiency. nih.gov The ability to directly incorporate a pre-existing stereocenter reduces the potential for generating racemic or diastereomeric byproducts, minimizing waste and simplifying purification processes. nih.gov As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the importance of versatile chiral building blocks like this compound in total synthesis is expected to increase. ontosight.ai

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms

The reactivity of Isobutyl 3,4-epoxybutyrate is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening reactions by a variety of nucleophiles. ontosight.ai The elucidation of the precise pathways of these reactions involves detailed stereochemical and transition state analyses.

The stereochemical outcome of reactions involving this compound is critical, particularly when chiral products are desired. The ring-opening of the epoxide is a key reaction, and its stereochemistry is highly dependent on the reaction conditions and the nature of the nucleophile.

Typically, the nucleophilic attack on the epoxide ring proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack on one of the carbon atoms of the epoxide ring, resulting in an inversion of the stereochemical configuration at the center of attack. For instance, if a nucleophile attacks the C4 carbon of (R)-Isobutyl 3,4-epoxybutyrate, the resulting product will have an (S) configuration at that carbon. This stereospecificity is a hallmark of the S(_N)2 reaction and is crucial for the synthesis of optically active molecules. dokumen.pubgoogle.com

The regioselectivity of the attack is also a key consideration. Under neutral or basic conditions, the nucleophile generally attacks the less sterically hindered carbon atom of the epoxide ring (the C4 position in this case). Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (C3), which can better stabilize the partial positive charge that develops in the transition state.

Transition state analysis provides insight into the highest-energy point along the reaction coordinate, offering a deeper understanding of reaction rates and selectivity. For the S(_N)2 ring-opening of this compound, the transition state involves the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-oxygen bond of the epoxide ring. nih.gov

Computational methods, such as quantum mechanical (QM) calculations, are often employed to model these transition states. nih.gov These models can predict the geometry and energy of the transition state, helping to rationalize the observed stereochemical and regiochemical outcomes. For example, in a patented process involving a related epoxybutyrate, the cyclization reaction is presumed to proceed through a transition state that adopts a specific cis configuration to yield the desired isomer. google.com

Experimental techniques like the measurement of kinetic isotope effects (KIEs) can also provide valuable information about the structure of the transition state by revealing changes in bonding at specific atomic positions during the rate-determining step of the reaction. nih.gov

Stereochemical Course of Reactions

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors inherent in its molecular structure. dalalinstitute.comscribd.com

Steric Effects: Steric hindrance refers to the influence of the spatial arrangement of atoms on reaction rates. numberanalytics.com In this compound, the bulky isobutyl group at the ester end of the molecule can influence the approach of reactants. More significantly, the substitution pattern on the epoxide ring itself dictates the site of nucleophilic attack. The presence of a substituent at the C3 position directs nucleophiles to the less hindered C4 position in S(_N)2 reactions, a common strategy to control regioselectivity. numberanalytics.comnumberanalytics.com

Electronic Effects: The electronic properties of the molecule also play a crucial role. The epoxide ring is inherently polarized due to the high electronegativity of the oxygen atom, making the adjacent carbon atoms electrophilic and thus susceptible to nucleophilic attack. The ester group is an electron-withdrawing group, which can influence the electron density across the molecule, though this effect diminishes with distance from the epoxide ring. These electronic characteristics are fundamental to the compound's reactivity profile. dalalinstitute.comresearchgate.net

The interplay of these effects is summarized in the table below.

| Effect | Description | Impact on this compound Reactivity |

| Steric Hindrance | Repulsive interactions due to the spatial bulk of atomic groups. numberanalytics.com | Directs nucleophilic attack to the less substituted C4 position of the epoxide ring under neutral/basic conditions. |

| Electronic Effects | Influence of charge distribution and orbital interactions on reactivity. dalalinstitute.com | The polarized C-O bonds of the epoxide ring create electrophilic carbon centers, making them targets for nucleophiles. |

Catalytic Mechanisms in Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency. mt.com For this compound, enzymes such as epoxide hydrolases and lipases are particularly relevant for catalyzing stereoselective ring-opening reactions. scribd.com

The mechanism of enzymatic hydrolysis of epoxides by an epoxide hydrolase often involves a catalytic triad (B1167595) of amino acid residues (e.g., aspartate, histidine, aspartate) in the enzyme's active site. The process typically proceeds as follows:

A nucleophilic residue (e.g., aspartate) in the active site attacks one of the epoxide carbons, opening the ring and forming a covalent ester intermediate between the enzyme and the substrate.

A nearby histidine residue, acting as a general base, activates a water molecule.

The activated water molecule then hydrolyzes the enzyme-substrate intermediate, releasing the diol product and regenerating the enzyme for the next catalytic cycle. biorxiv.org

This enzymatic process is highly valuable because it can be exquisitely enantioselective. When a racemic mixture (an equal mix of R and S enantiomers) of this compound is used, the enzyme may selectively react with only one enantiomer at a much faster rate. This process, known as kinetic resolution, allows for the separation of the enantiomers, yielding an enantiopure diol and the unreacted, enantiopure epoxide. researchgate.net

The table below outlines common enzyme classes used in transformations involving epoxides.

| Enzyme Class | Catalytic Function | Relevance to this compound |

| Hydrolases | Catalyze the hydrolysis of chemical bonds. mt.com | Epoxide hydrolases catalyze the stereoselective ring-opening with water to form a diol. |

| Transferases | Transfer functional groups from one molecule to another. mt.com | Can be used to introduce other nucleophiles (e.g., amines, thiols) to the epoxide ring. |

| Lyases | Catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation. mt.com | Less common for epoxide ring-opening but can be involved in subsequent transformations. |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of Isobutyl 3,4-epoxybutyrate. nrel.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. scienceopen.com From this, a variety of chemical descriptors can be calculated to predict reactivity. chimicatechnoacta.rumdpi.com For this compound, key areas of interest are the electrophilic nature of the epoxide ring carbons and the reactivity of the ester carbonyl group.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. chimicatechnoacta.ru The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller gap suggests the molecule is more likely to be reactive. chimicatechnoacta.ru Analysis of Mulliken atomic charges and electrostatic potential maps can pinpoint the most electron-deficient sites, which are susceptible to nucleophilic attack—a primary reaction pathway for epoxides. mdpi.com

Illustrative Data Table: Calculated Quantum Chemical Properties for this compound (Note: The following data is illustrative to demonstrate the output of quantum chemical calculations.)

| Parameter | Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | +1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity; a large gap suggests high stability. chimicatechnoacta.ru |

| Mulliken Charge on C3 | +0.25 e | Indicates an electrophilic site, susceptible to nucleophilic attack. |

| Mulliken Charge on C4 | +0.18 e | Another electrophilic carbon in the epoxide ring. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Reaction Pathway Energetics and Kinetics

By modeling the reaction with various nucleophiles (e.g., water, amines), chemists can predict which reactions are most favorable. The calculations involve optimizing the geometry of reactants, products, and the transition state that connects them. scienceopen.com This information is vital for controlling reaction conditions to achieve desired products and yields.

Illustrative Data Table: Calculated Energetics for Epoxide Ring-Opening (Note: The following data is illustrative.)

| Nucleophile | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

| H₂O (acid-catalyzed) | 55 | -95 |

| NH₃ | 70 | -110 |

| CH₃OH | 65 | -90 |

Transition State Geometries

The transition state is the highest energy structure along the reaction coordinate, representing the point of maximum energy that must be overcome for a reaction to occur. libretexts.org Identifying the geometry of this fleeting structure is a key success of computational chemistry. arxiv.orgresearchgate.net For the ring-opening of this compound, the transition state would feature partially broken C-O epoxide bonds and partially formed bonds with the incoming nucleophile.

Computational software can perform transition state searches to locate this specific geometry. chemrxiv.org Analysis of the transition state structure, including bond lengths and angles, provides a detailed picture of the reaction mechanism. researchgate.net For instance, it can confirm whether a reaction proceeds through a concerted mechanism or a stepwise process.

Illustrative Data Table: Hypothetical Transition State Geometry for Acid-Catalyzed Hydrolysis (Note: The following data is illustrative.)

| Parameter | Reactant Geometry (Å) | Transition State Geometry (Å) | Description |

| C3-O Bond Length | 1.47 | 1.95 | The epoxide C-O bond is significantly stretched and breaking. |

| C4-O Bond Length | 1.47 | 1.50 | The other epoxide C-O bond remains relatively intact. |

| C3-O(H₂O) Bond Length | N/A | 2.10 | A new bond between the nucleophile (water) and carbon is forming. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the movement and conformational flexibility of molecules over time. cresset-group.comulakbim.gov.tr this compound has several rotatable bonds, particularly in the isobutyl group, allowing it to adopt numerous conformations. MD simulations model the forces between atoms and solve equations of motion to track their trajectories, revealing the most stable and frequently occurring shapes of the molecule. biorxiv.orgirbbarcelona.org

These simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how intermolecular interactions influence the molecule's behavior and shape. diva-portal.orgnih.gov This is crucial for understanding its physical properties, such as solubility, and how it interacts with other molecules in a mixture. cresset-group.com

Illustrative Data Table: Conformational States of this compound from MD (Note: The following data is illustrative.)

| Conformation | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Population (%) |

| Extended | 180° | 0.0 | 65 |

| Gauche 1 | +60° | 2.5 | 17 |

| Gauche 2 | -60° | 2.5 | 17 |

| Eclipsed | 0° | 15.0 | < 1 |

Docking Studies for Enzyme-Substrate Interactions

This compound can be a substrate for enzymes like epoxide hydrolases or lipases, which often react with high stereoselectivity. google.comresearchgate.net Molecular docking is a computational technique used to predict how a small molecule (ligand), such as our compound, binds to the active site of a large molecule like an enzyme. nih.govbiomedpharmajournal.org

The process involves generating many possible orientations of the ligand within the enzyme's binding pocket and scoring them based on how well they fit and the non-covalent interactions they form (e.g., hydrogen bonds, hydrophobic interactions). nih.govphcog.com Docking can help identify the key amino acid residues responsible for binding and catalysis, explain the observed stereoselectivity of an enzyme, and guide the design of new substrates or inhibitors. nih.gov

Illustrative Data Table: Docking Results with a Hypothetical Epoxide Hydrolase (Note: The following data is illustrative.)

| Parameter | (R)-Isobutyl 3,4-epoxybutyrate | (S)-Isobutyl 3,4-epoxybutyrate |

| Binding Energy (kcal/mol) | -7.8 | -6.5 |

| Key Interacting Residues | Asp105, Tyr152, His275 | Tyr152, Trp180 |

| Distance to Catalytic Asp105 (Å) | 3.2 | 4.9 |

| Predicted Activity | High | Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Synthetic Efficiency

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates the structural or physicochemical properties of a series of molecules with their biological activity or a property like chemical reactivity or synthetic yield. mdpi.comresearchgate.net To build a QSAR model for the synthesis of compounds related to this compound, one would first synthesize a library of analogous epoxy-esters and measure their reaction efficiency under specific conditions. nih.gov

Next, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. frontiersin.org Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed efficiency. nih.gov A validated QSAR model can then be used to predict the synthetic efficiency of new, yet-to-be-synthesized molecules, saving time and resources by prioritizing the most promising candidates. nih.gov

Illustrative Data Table: Sample Data for a QSAR Model (Note: The following data is illustrative for a series of related esters.)

| Compound | logP (Hydrophobicity) | Steric Parameter (Es) | Electronic Parameter (σ) | Measured Yield (%) | Predicted Yield (%) |

| Methyl ester | 1.2 | -0.05 | 0.00 | 75 | 74 |

| Ethyl ester | 1.7 | -0.25 | -0.10 | 82 | 83 |

| Isobutyl ester | 2.6 | -0.93 | -0.13 | 88 | 87 |

| t-Butyl ester | 3.0 | -1.54 | -0.19 | 65 | 66 |

Prediction of Stereochemical Outcomes

The epoxide group in this compound contains a chiral center, meaning the compound exists as two enantiomers, (R) and (S). Predicting and controlling the stereochemical outcome of reactions involving this center is crucial, especially in pharmaceutical synthesis. Computational methods can play a significant role in this prediction.

By combining docking studies and molecular dynamics simulations, researchers can model the entire catalytic process of an enzyme. researchgate.net For example, simulating the binding of both the (R) and (S) enantiomers in an enzyme's active site can reveal subtle differences in fit and interaction energies. Calculating the energy barriers for the subsequent reaction steps for each enantiomer can accurately predict which one will react faster, thus determining the enantiomeric excess (e.e.) of the product. This approach is invaluable for selecting the right enzyme or catalyst to produce a desired stereoisomer. researchgate.net

Illustrative Data Table: Predicted Stereochemical Outcome of Enzymatic Hydrolysis (Note: The following data is illustrative.)

| Computational Method | Predicted ΔE (R vs S) (kcal/mol) | Predicted Enantiomeric Excess (e.e.) |

| Docking (Binding Energy) | 1.3 | >90% (R) |

| MD with Umbrella Sampling | 1.9 | >95% (R) |

| QM/MM Transition State Calculation | 2.1 | >98% (R) |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies

Research into the synthesis of isobutyl 3,4-epoxybutyrate and related chiral epoxides is moving beyond traditional methods towards more innovative and efficient strategies. A significant area of focus is the development of cost-effective routes to produce enantiomerically pure epoxides. google.com One approach involves utilizing readily available chiral precursors, such as derivatives of dihydro-3,4-dihydroxy-2(3H)furanone, to establish the required stereochemistry in a cost-efficient manner. google.com

Future synthetic methodologies are also likely to incorporate novel activation techniques that minimize waste and energy consumption. mdpi.com These include:

Mechanochemistry : The use of solvent-free or low-solvent methods, such as high-speed ball milling, can drive reactions to high yields without the need for bulk solvents, simplifying purification and reducing environmental impact. mdpi.com

Photocatalysis : Light-driven reactions represent a powerful tool for organic synthesis, offering mild conditions and unique reactivity pathways that could be harnessed for epoxidation or derivatization reactions. mdpi.com The development of photocatalytic systems for the synthesis of complex molecules like 1,3-thiazolidin-4-ones showcases the potential for such solvent-free, catalyst-free approaches. mdpi.com

These emerging strategies promise to provide more direct, atom-economical, and environmentally benign pathways to this compound and its derivatives.

Expanded Biocatalytic Applications

Biocatalysis offers significant advantages in terms of specificity, mild reaction conditions, and sustainability, making it a highly attractive field for the synthesis and modification of this compound. researchgate.net The primary motivation for employing enzymes is to enhance performance through increased activity, stability, and stereoselectivity. mdpi.com

A key application is in the kinetic resolution of racemic epoxybutyrates. Research has identified specific microorganisms with high epoxide hydrolase activity capable of selectively hydrolyzing one enantiomer, leaving the other in high enantiomeric purity. nih.gov For example, the kinetic resolution of ethyl 3,4-epoxybutyrate has been successfully achieved using resting cells of Acinetobacter baumannii, which selectively hydrolyzes the (S)-enantiomer to yield (R)-ethyl-3,4-epoxybutyrate with over 99% enantiomeric excess (ee) and a 46% yield. nih.gov This principle is directly applicable to the isobutyl ester.

Biocatalytic Kinetic Resolution of Epoxybutyrates

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Acinetobacter baumannii | Racemic ethyl 3,4-epoxybutyrate | (R)-ethyl-3,4-epoxybutyrate | >99% | 46% | nih.gov |

Future research is expected to expand beyond resolution to include:

Enzymatic Polymerization : The use of enzymes, such as lipases, to catalyze the polymerization of functional monomers is a growing field. mdpi.com This could enable better control over the synthesis of polymers derived from this compound under mild conditions. mdpi.com

Synthesis from Renewable Feedstocks : Biocatalysis is central to converting renewable resources like CO2 or biomass into valuable chemicals. beilstein-journals.org Enzymes could be integrated into synthetic pathways to produce this compound precursors from bio-based starting materials, aligning with green chemistry principles. beilstein-journals.org

Advanced Materials Science Applications

The reactive epoxy group and chiral nature of this compound make it a valuable monomer for the development of advanced materials. ontosight.aiontosight.ai Its incorporation into polymers can introduce specific functionalities, enhance mechanical properties, and serve as a cross-linking site. ontosight.ai

Emerging applications in materials science are focused on creating functional and high-performance polymers:

Functional Coatings and Adhesives : this compound can be used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve flow, or as a monomer to enhance the toughness and flexibility of adhesives. ontosight.ai

Hybrid Polymers and Nanocomposites : There is potential to use this compound in the synthesis of hybrid organic-inorganic materials. For example, hybrid polyurethanes containing silsesquioxane moieties have been shown to act as effective surface modifiers for polymers like poly(methyl methacrylate) (PMMA), creating highly hydrophobic surfaces. rsc.org Similar strategies could be employed with this compound to create functional surfaces with tailored properties.

Controlled Polymer Architectures : Advanced polymerization techniques, such as atom transfer radical polymerization (ATRP), can be used to synthesize polymers with well-defined structures. nih.gov Employing this compound in such controlled polymerizations could lead to the creation of novel block copolymers or star polymers with unique properties for applications in nanotechnology and biomedicine. nih.govresearchgate.net

The development of new composite materials, functional coatings, and nanostructured polymers represents a significant future direction for the application of this versatile compound. oatext.com

Integration of AI and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction and optimization of reaction outcomes. beilstein-journals.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and build models that guide the design of more efficient synthetic processes. beilstein-journals.org

For a compound like this compound, AI and ML can be applied in several key areas of its synthesis and derivatization:

Predicting Epoxidation Reactions : ML models have been developed specifically to predict the outcomes of epoxidation reactions. A supervised ML model trained on a dataset of vanadium-catalyzed epoxidations was able to predict reaction yields with high accuracy. researchgate.net Deep learning networks have also been constructed to predict the specific site of epoxidation (SOE) on complex molecules, which is critical for designing selective reactions. acs.orgnih.gov These models can help chemists choose the optimal reagents and conditions to maximize the yield of the desired epoxide. researchgate.netacs.org

Optimizing Reaction Conditions : ML algorithms can optimize reaction parameters such as catalyst, solvent, temperature, and stoichiometry. chemrxiv.orgrsc.org By systematically exploring the reaction space, these models can identify conditions that maximize yield and selectivity, a task that is often time-consuming and resource-intensive through traditional experimentation. beilstein-journals.orgchemrxiv.org For instance, ML-driven optimization was used to fine-tune the parameters for ultra-fast flow chemistry, demonstrating the power of these algorithms in process development. rsc.org

Retrosynthesis and Pathway Discovery : AI-powered tools can suggest novel synthetic routes for target molecules by analyzing known chemical reactions. engineering.org.cn This can help in designing more efficient or sustainable pathways to this compound or its derivatives, potentially uncovering non-intuitive strategies. engineering.org.cn

Performance of Machine Learning Models in Epoxidation-Related Predictions

| Model Application | Methodology | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Yield Prediction of Vanadium-Catalyzed Epoxidation | Supervised Machine Learning | R² Test Score | 90% | researchgate.net |

| Site of Epoxidation (SOE) Identification | Deep Convolution Network | AUC (Area Under the Curve) | 94.9% | acs.orgnih.gov |

| Distinguishing Epoxidized vs. Non-epoxidized Molecules | Deep Convolution Network | AUC (Area Under the Curve) | 79.3% | acs.orgnih.gov |

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic processes, with a focus on reducing waste, minimizing energy use, and utilizing renewable resources. matanginicollege.ac.insemanticscholar.org For this compound, several sustainable strategies are being explored.

A notable example is its commercial-scale synthesis via the selective oxidation of the corresponding alkene. scribd.com This process utilizes hydrogen peroxide as the oxidant in an aqueous-organic biphasic system. The reaction is catalyzed by a mixture of tungstate (B81510) and phosphate (B84403) anions with a phase-transfer catalyst, which avoids the use of more hazardous solvents and reagents. scribd.com

Future research is likely to build upon such advances by incorporating other green chemistry principles: rsc.org

Use of Renewable Feedstocks : A key goal is to synthesize chemicals from renewable starting materials instead of petroleum-derived precursors. matanginicollege.ac.in Pathways are being developed to produce key industrial chemicals like adipic acid from D-glucose, demonstrating a viable strategy that could be adapted for the building blocks of this compound. matanginicollege.ac.in

Alternative Solvents : The replacement of volatile and toxic organic solvents is a major focus. orientjchem.org Research into bio-based solvents, such as Cyrene, has shown promise for techniques like ATRP, offering a greener alternative to traditional polar aprotic solvents like DMF. nih.gov Other green solvents like supercritical carbon dioxide and deep eutectic solvents are also being explored for various chemical processes. orientjchem.org

Alternative Energy Sources : Microwave-assisted and ultrasonic-assisted synthesis are being used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption compared to conventional heating. mdpi.comsemanticscholar.org

By integrating these sustainable approaches, the production of this compound can be made more environmentally and economically viable. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isobutyl 3,4-epoxybutyrate, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves epoxidation of isoamyl acrylate derivatives or esterification of 3,4-epoxybutyric acid with isobutanol. Key parameters include:

-

Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for esterification.

-

Temperature control : Maintain 60–80°C to balance reaction rate and epoxide stability .

-

Purification : Distillation under reduced pressure (boiling point: 194.8°C at 760 mmHg) coupled with chromatography (TLC or HPLC) to confirm purity .

-

Analytical validation : Use NMR (¹H/¹³C) to verify epoxide ring integrity and GC-MS for quantification of byproducts.

Physical Property Value Density (25°C) 1.042 g/cm³ Refractive Index 1.445 Solubility in Water 5300 mg/L

Q. How should researchers characterize this compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor epoxide ring opening via FT-IR (loss of ~880 cm⁻¹ epoxy peak) .

- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 3–9) using UV-Vis spectroscopy.

- Data interpretation : Compare degradation rates using Arrhenius plots to predict shelf-life under standard lab conditions.

Advanced Research Questions

Q. What enzymatic strategies are viable for enantioselective resolution of this compound?

- Methodological Answer :

- Enzyme screening : Test epoxide hydrolases from Acinetobacter baumannii (as used for ethyl 3,4-epoxybutyrate ). Optimize activity via pH (6.5–7.5) and co-solvents (e.g., 10% DMSO).

- Kinetic assays : Measure enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) and calculate selectivity (E) via the Chen equation.

- Challenges : Address low substrate specificity by protein engineering or directed evolution of hydrolases.

Q. How can contradictory solubility data for this compound be resolved across studies?

- Methodological Answer :

- Standardized protocols : Use OECD 105 guidelines for shake-flask method with temperature-controlled (25±0.5°C) water baths.

- Inter-laboratory validation : Collaborate to replicate results, accounting for impurities (e.g., residual isobutanol) via GC-MS .

- Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., measurement techniques vs. sample purity).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use PPE (nitrile gloves, goggles) and fume hoods due to its classification under GHS as a skin irritant ().

- Exposure monitoring : Implement OSHA-compliant air sampling (NIOSH Method 1459) to detect vapors (VP: 0.433 mmHg at 25°C) .

- Emergency response : Pre-establish decontamination procedures (e.g., ethanol rinses for skin contact) and medical evaluation protocols .

Methodological Considerations for Experimental Design

Q. How to design statistically robust experiments for studying this compound’s reactivity?

- Answer :

- Sample size calculation : Use power analysis (α=0.05, β=0.2) to determine replicates needed for detecting 10% yield differences.

- Control groups : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) for GC-MS calibration .

- Uncertainty quantification : Report confidence intervals for kinetic parameters (e.g., kcat, Km) derived from nonlinear regression .

Q. What advanced techniques address challenges in quantifying trace impurities in this compound?

- Answer :

- Hyphenated techniques : Combine LC-MS/MS with MRM (multiple reaction monitoring) for sub-ppm detection of byproducts like 3,4-dihydroxybutyrate.

- Calibration curves : Use certified reference materials (CRMs) to validate accuracy, ensuring R² >0.99 across three independent runs .

Future Research Directions

Q. What gaps exist in understanding this compound’s role in polymer chemistry?

- Answer :

- Copolymerization studies : Investigate reactivity ratios with monomers like styrene using Mayo-Lewis equations.

- Thermal analysis : Employ DSC/TGA to assess epoxy ring-opening polymerization kinetics and glass transition temperatures (Tg) .

Q. How can computational modeling predict this compound’s environmental fate?

- Answer :

- QSAR models : Correlate logP (calculated: 1.45) with biodegradation rates using EPI Suite™.

- Ecotoxicity assays : Test acute toxicity (LC50) in Daphnia magna per OECD 202 guidelines, comparing predictions with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products